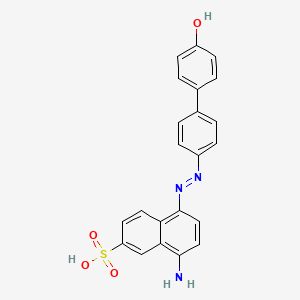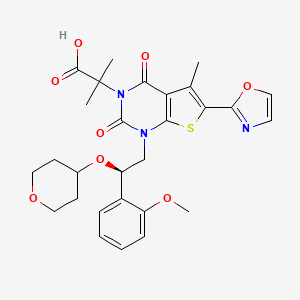![molecular formula C27H25F3N4O4 B609573 3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 1260181-14-3](/img/structure/B609573.png)
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCS 21311 is an inhibitor of JAK3 (IC50 = 8 nM in an enzyme assay). It is selective for JAK3 over JAK1, JAK2, and tyrosine kinase 2 (TYK2; IC50s = 1,017, 2,550, and 8,055 nM, respectively) but does inhibit glycogen synthase kinase 3β (GSK-3β), PKCα, and PKCθ (IC50s = 13, 68, and 3 nM, respectively). TCS 21311 inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity, in CTLL and M-07 cells (IC50s = 1,294 and 525 nM, respectively) and inhibits TCR/CD28-mediated T cell activation, a PCK-dependent activity, in Jurkat cells (IC50 = 689 nM). It also increases proliferation of mouse embryonic nephron progenitor cells (NPCs) and NPCs derived from human induced pluripotent stem cells (iPSCs) in the absence of bone morphogenic protein 7 (BMP7) when used at a concentration of 0.3 µM.
A potent JAK3 inhibitor; selective for JAK3 over JAK1, JAK2 and TYK2. It also inhibits GSK-3β, PKCα and PKCθ.
NIBR3049, also known as TCS-21311, is a potent and selective JAK3 inhibitor IC50 values of 8 nM..
Applications De Recherche Scientifique
JAK3 Inhibition
TCS 21311 is a potent JAK3 inhibitor . It has an IC50 value of 8 nM, indicating its high potency . JAK3 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which play important roles in initiating cytokine-triggered signaling events .
Selectivity for JAK3
TCS 21311 shows high selectivity for JAK3 over JAK1, JAK2, and TYK2 . The IC50 values for JAK1, JAK2, and TYK2 are 1017, 2550, and 8055 nM respectively . This selectivity makes it a valuable tool for studying JAK3-dependent signaling in cells and in vivo .
GSK-3β Inhibition
In addition to JAK3, TCS 21311 also inhibits GSK-3β . The IC50 value for GSK-3β is 3 nM . GSK-3β is a protein kinase involved in a number of cellular processes, including glycogen metabolism, cell signaling, and cell development .
PKC Inhibition
TCS 21311 inhibits protein kinase C (PKC) α and θ . The IC50 values for PKC α and θ are 13 and 68 nM respectively . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Potential Therapeutic Applications
Given its role as a JAK3 inhibitor, TCS 21311 has potential therapeutic applications in the treatment of inflammatory and autoimmune disorders . JAK3 is a key regulator of the immune system, and its selective inhibition could result in immunosuppression .
Research Tool
TCS 21311 can be used as a research tool to study the roles of JAK3, GSK-3β, and PKC in various biological processes . Its high selectivity for JAK3 over other JAK family members makes it particularly useful for studying JAK3-dependent signaling .
Mécanisme D'action
Target of Action
TCS 21311 primarily targets JAK3 , PKCα , PKCθ , and GSK-3β . JAK3 is a member of the Janus kinase family, which plays a crucial role in cytokine-triggered signaling events. PKCα and PKCθ are members of the protein kinase C family, involved in various cellular processes such as proliferation and differentiation. GSK-3β is a serine/threonine protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .
Mode of Action
TCS 21311 acts by inhibiting the enzymatic activity of its targets. It is a potent inhibitor of JAK3 with an IC50 of 8 nM, displaying over 100-fold selectivity over JAK1, JAK2, and TYK2 . It also inhibits PKCα, PKCθ, and GSK-3β with IC50s of 13, 68, and 3 nM, respectively . By inhibiting these enzymes, TCS 21311 disrupts the signaling pathways they are involved in, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of JAK3 by TCS 21311 affects the JAK-STAT signaling pathway, which is involved in immune response regulation and hematopoiesis . The inhibition of PKCα and PKCθ disrupts PKC-mediated intracellular signaling, affecting processes such as T-cell activation . The inhibition of GSK-3β can impact various biochemical pathways, including Wnt/β-catenin signaling, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The molecular and cellular effects of TCS 21311’s action depend on the specific cellular context. By inhibiting JAK3, PKCα, PKCθ, and GSK-3β, TCS 21311 can affect a variety of cellular processes, including immune response regulation, T-cell activation, and cell proliferation and differentiation .
Propriétés
IUPAC Name |
3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAWDGLMENOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678984 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
CAS RN |
1260181-14-3 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)


![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
